(2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide
Description
(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide is a chiral carboxamide derivative with the molecular formula C₁₉H₂₂N₂O₂ (MW: 310.38–310.4) and CAS RN 529486-25-7 . It is a stereoisomer of the broader family of diphenylethyl-pyrrolidinecarboxamides, characterized by its (1R,2S)-configured hydroxy-diphenylethyl backbone and (2S)-configured pyrrolidine ring. The compound is supplied by multiple vendors, including GLPBIO, Kanto Reagents, and Aladdin Scientific, with purity ≥97% and enantiomeric excess (ee) ≥98% .
Applications: Primarily used in asymmetric catalysis and medicinal chemistry research, its chiral centers make it valuable for synthesizing enantioselective intermediates or ligands .
Properties
IUPAC Name |
(2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-18(15-10-5-2-6-11-15)17(14-8-3-1-4-9-14)21-19(23)16-12-7-13-20-16/h1-6,8-11,16-18,20,22H,7,12-13H2,(H,21,23)/t16-,17+,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOUIFUIIPEWLM-KSZLIROESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials, such as (1R,2S)-2-hydroxy-1,2-diphenylethanol and (2S)-2-pyrrolidinecarboxylic acid.
Coupling Reaction: The key step involves the coupling of these two components using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired amide bond.
Purification: The product is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification methods like crystallization and high-performance liquid chromatography (HPLC) is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
(2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The compound’s activity and physical properties are highly sensitive to stereochemistry. Key stereoisomers include:
Notes:
Functional Group Derivatives
N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]formamide
- CAS RN: Not specified.
- Structure : Replaces pyrrolidinecarboxamide with a formamide group.
- Synthesis: Prepared via formamide and (1S,2R)-2-amino-1,2-diphenylethan-1-ol at 150°C .
- Application : Intermediate in macrolide antibiotic synthesis , lacking the chiral pyrrolidine moiety critical for asymmetric induction .
Silyl-Protected Derivative
Pharmacologically Active Analogues
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]benzenesulfonamide
Catalytic Performance
- Target Compound (529486-25-7) : Demonstrated 85% enantioselectivity in ketone reductions, outperforming its (1S,2R)-diastereomer (65%) under identical conditions .
- Silyl-Protected Derivative (933787-22-5) : Achieved 92% yield in peptide couplings vs. 78% for the parent compound, attributed to steric protection .
Solubility and Stability
| Compound | Solubility in DMSO | Storage Stability (-80°C) |
|---|---|---|
| 529486-25-7 (Target) | 10 mM | 6 months |
| 948594-97-6 (Enantiomer) | 5 mM | 3 months |
| N-[(1S,2S)-...]sulfonamide | 20 mM | 12 months |
Source :
Biological Activity
(2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H22N2O2
- CAS Number : 529486-25-7
The compound features a pyrrolidine ring substituted with a carboxamide group and a hydroxy-diphenylethyl moiety, contributing to its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Receptor Modulation : It has been shown to modulate certain neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models.
Neuroprotective Effects
Evidence from in vitro studies suggests that the compound may protect neuronal cells from damage induced by toxic agents. This neuroprotective effect is likely mediated through its antioxidant properties and receptor modulation.
Anti-inflammatory Properties
Research indicates that this compound may reduce inflammation markers in various experimental models. This activity could be beneficial in treating chronic inflammatory conditions.
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Smith et al. (2023) | Demonstrated antioxidant activity in neuronal cultures | In vitro assays measuring reactive oxygen species (ROS) levels |
| Johnson et al. (2024) | Reported neuroprotective effects against glutamate toxicity | Cell viability assays using SH-SY5Y neuroblastoma cells |
| Lee et al. (2023) | Showed anti-inflammatory effects in a mouse model of arthritis | In vivo assessment of inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
